Zinc arsenate

Description

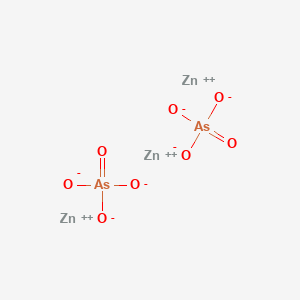

Structure

2D Structure

Properties

IUPAC Name |

trizinc;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Zinc Arsenate Compounds

Hydrothermal Synthesis Approaches for Crystalline Zinc Arsenates

Hydrothermal synthesis is a prominent method for producing crystalline inorganic materials, including zinc arsenates. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel called an autoclave. The method is particularly effective for crystallizing substances that are not readily soluble at lower temperatures, yielding well-defined crystalline products. In the context of zinc arsenates, hydrothermal routes have been used to create a range of materials, from simple hydrates to complex mineral-analogous structures. sigmaaldrich.comcsulb.edugoogle.com

For instance, a synthetic polymorph of zinc arsenate hydrate, Zn₉(AsO₄)₆·4H₂O, was successfully prepared from an aqueous solution using this technique. csulb.edugoogle.com The structure of this compound consists of chains of edge-sharing octahedra and trigonal-bipyramidal zinc atoms linked by tetrahedra of zinc and arsenic. csulb.edu

Parametric Investigations in Hydrothermal this compound Synthesis

The outcome of hydrothermal synthesis is highly sensitive to several key parameters, including temperature, pH, reaction time, and the ratio of precursor concentrations. metu.edu.trmdpi.com Systematic investigation of these parameters is crucial for controlling the phase and morphology of the final this compound product. metu.edu.tr

Different temperatures can lead to distinct phases. For example, studies have shown the formation of various this compound structures at temperatures ranging from 70°C to 220°C. imim.placs.org One particular synthesis of a cadmium-zinc arsenate, Cd₁.₂₅Zn₀.₇₅(HAsO₄)₂·2H₂O, utilized a multi-step heating regime, holding the reaction at 220°C for 60 hours before cooling and holding at 150°C for another 10 hours. sigmaaldrich.com The pH of the reaction medium is another critical factor, influencing which species are present in the solution and how they assemble. Research has demonstrated the formation of specific this compound phases at controlled pH values, such as pH 6 or pH 8. imim.placs.org The duration of the reaction and the molar ratios of the initial zinc and arsenic sources are also pivotal in guiding the reaction toward the desired crystalline product. imim.pl

Synthesis of Mono-Phase Crystalline this compound (III)

The targeted synthesis of a specific phase, such as mono-phase crystalline this compound (III), highlights the precision required in controlling reaction parameters. This compound (III), with the chemical formula Zn(AsO₂)₂, has been successfully synthesized as a mono-phase crystalline product with a monoclinic crystal lattice. imim.plresearchgate.net

The synthesis is achieved by precipitating the compound from an arsenious solution. imim.pl The process involves dissolving arsenic trioxide (As₂O₃) in a sodium hydroxide (B78521) (NaOH) solution to create the arsenite source. A zinc sulphate (ZnSO₄) solution is then added to this mixture to precipitate the this compound (III). imim.plpan.pl The optimal conditions for achieving a mono-phase product have been identified through detailed experimental work. imim.plresearchgate.net

Table 1: Optimized Parameters for Mono-Phase this compound (III) Synthesis imim.plresearchgate.net

| Parameter | Value |

|---|---|

| NaOH Concentration | 1 mol/L |

| Molar Ratio n(OH⁻)/n(As) | 1:1 |

| Molar Ratio n(Zn)/n(As) | 1:2 |

| Reaction Temperature | 80°C |

| Reaction Time | 2 hours |

Under these specific conditions, the yields of arsenic and zinc precipitation from the solution were reported to be 77.70% and 46.37%, respectively. imim.plresearchgate.net

Solution-Mediated Synthesis Techniques for this compound Materials

Solution-mediated synthesis encompasses a range of techniques performed in a liquid medium, often at milder temperatures than traditional hydrothermal methods. These approaches, including aqueous precipitation and templated synthesis, offer versatile routes to novel this compound materials with complex architectures. fishersci.caacs.org

Aqueous Precipitation Methods for this compound Formation

Aqueous precipitation is a direct method for synthesizing this compound. It typically involves mixing aqueous solutions containing soluble zinc and arsenate salts, leading to the formation of an insoluble this compound product that precipitates out of the solution. The nature of the precipitate is heavily influenced by factors such as pH and the presence of other ions or surfaces.

Studies have shown that in co-contaminated systems, the presence of zinc can reduce the solubility of arsenic, likely through the precipitation of this compound. The interaction of zinc and arsenate on mineral surfaces can lead to the formation of specific this compound phases. For example, research on the co-sorption of zinc and arsenate on γ-alumina surfaces at a pH of 5.5 resulted in the formation of precipitates similar to the mineral koettigite (Zn₃(AsO₄)₂·8H₂O). In other systems, adamite-like [Zn₂(AsO₄)OH] surface precipitates have been observed to form on goethite.

Templated Synthesis of Novel this compound Frameworks

A sophisticated approach to creating complex, porous this compound structures is templated synthesis. This method utilizes organic molecules, typically amines, as "structure-directing agents" or "templates." acs.orgrsc.org During the synthesis, the inorganic zinc and arsenate species assemble around the organic template molecules, which are later removed to leave behind a porous, open-framework structure. acs.org This technique has led to the discovery of a wide variety of zinc arsenates with diverse dimensionalities, from zero-dimensional molecular clusters to one-, two-, and three-dimensional extended frameworks. acs.orgfigshare.com

Several organic amines have been successfully employed to create novel this compound frameworks:

N-(2-aminoethyl)-1,3-diaminopropane (AE-DAP): The use of this asymmetric amine under mild hydrothermal conditions led to the synthesis of a three-dimensional this compound, [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O. fishersci.ca This compound features a complex structure with intersecting helical channels. The synthesis involved heating a mixture of ZnO, HCl, H₃AsO₄, oxalic acid, and the AE-DAP template first at 75°C for 72 hours, followed by a second heating step at 150°C for 24 hours. fishersci.ca

Dipropylenetriamine (DPTA): This amine was used as a template in the hydrothermal synthesis of a this compound–oxalate, [NH₃(CH₂)₃NH₂(CH₂)₃NH₃][Zn₃(AsO₄)(HAsO₄)₂(C₂O₄)], which possesses a three-dimensional architecture with 10-membered channels.

Ethylenediamine: This simpler diamine has been used to template a this compound with a zeolite-type open framework structure. csulb.edu

These templated syntheses demonstrate the ability to create intricate, porous materials by carefully selecting the organic structure-directing agent. acs.org

Low-Temperature Synthetic Routes for this compound Zeolite Analogues

Zeolites are microporous crystalline aluminosilicates with well-defined channel and cage structures. The synthesis of non-aluminosilicate materials that mimic zeolite topologies, known as zeolite analogues, is an active area of research. For zinc arsenates, low-temperature synthetic routes have been developed to produce such structures.

A notable example is the synthesis of an ammonium (B1175870) this compound with an ABW-type zeolite framework. acs.orgnih.gov Researchers have developed a new, high-yield, low-temperature route to this material. acs.org The synthesis is conducted by heating a mixture of 4 M H₃AsO₄ and 2 M Zn(NO₃)₂ in a sealed bottle at just 70°C for 70 hours. acs.org An ammonia (B1221849) solution is used to adjust the pH of the initial mixture to 8. This method provides a more accessible route to this zeolite analogue compared to other procedures that might require higher temperatures or result in mixed-phase products. acs.org The development of such low-temperature routes is significant for the potential application of these materials in areas like waste management, where energy-efficient synthesis is desirable. acs.orgnih.gov

Preparation Strategies for Zinc Arsenates in Industrial Applications

The industrial production of this compound is primarily driven by its application as a wood preservative and pesticide. procurementresource.com The manufacturing processes are designed for scalability and cost-effectiveness, focusing on producing stable and effective formulations. Two principal strategies dominate the industrial synthesis of this compound compounds.

One common method involves the direct precipitation of this compound from a reaction between a soluble zinc salt and an arsenic acid solution. chembk.com A more prominent industrial application is the synthesis of this compound within a mixed metal-ammonia complex, specifically Ammoniacal Copper this compound (ACZA), which is widely used for wood preservation. google.comcanada.ca

A significant industrial use of this compound is as a component in Ammoniacal Copper this compound (ACZA) wood preservatives. azom.com In this context, this compound is not produced as an isolated compound but is formed in a complex ammoniacal solution with copper arsenate. google.com This method is favored for its ability to produce a stable, water-borne preservative that is effective for treating certain wood species. canada.ca

The commercial process involves reacting a mixture of copper (II) oxide (CuO), zinc oxide (ZnO), arsenic acid (H₃AsO₄), and ammonia (NH₃). google.com Ammonium bicarbonate (NH₄HCO₃) or carbon dioxide (CO₂) is also added to the reaction. google.com The resulting product is a concentrated solution containing copper ammonium cations, zinc ammonium cations, and arsenate anions. google.com This concentrate is then diluted with water at treatment plants to create the final wood preservative solution. google.comgoogle.com

The process can be carried out in both batch and continuous production systems. In a typical batch process, aqueous ammonia is charged into a reactor, followed by the dissolution of zinc oxide and ammonium bicarbonate. Copper (II) oxide and arsenic acid are then added sequentially. The reaction is maintained at a temperature below 55°C for 4 to 24 hours to prevent the volatilization of ammonia and ensure a high conversion efficiency, which can exceed 99%.

Historically, commercial ACZA concentrates were prepared at wood treatment facilities by mixing arsenic acid, cuprous oxide, zinc oxide, and ammonium bicarbonate in aqueous ammonia, a process that required heat and aeration to oxidize the cuprous oxide. google.comgoogle.com Modern methods, however, often utilize copper (II) oxide directly, simplifying the process. google.com The concentrate is typically sold with a total oxide content of around 9.92%, with an approximate ratio of copper oxide to zinc oxide to arsenic pentoxide of 2:1:1. canada.capublications.gc.ca

Below is an interactive data table summarizing the reaction components and conditions for the synthesis of ACZA concentrate.

| Parameter | Value/Description | References |

| Reactants | Copper (II) oxide, Zinc oxide, Arsenic acid, Ammonia, Ammonium bicarbonate or Carbon dioxide | google.com |

| Weight Ratio | NH₄HCO₃:NH₃:ZnO:As₂O₅:CuO is maintained within 0.8–1.2 : 1.2–1.8 : 0.3–0.7 : 0.3–0.7 : 1.0 | google.com |

| Reaction Temp. | Below 55°C | |

| Reaction Time | 4–24 hours | |

| Process Type | Batch or Continuous | |

| Product | Concentrated ACZA solution | canada.cagoogle.com |

| Purity of Reactants | Zinc oxide >99.9% purity; Arsenic acid <0.1% sulfate (B86663) content |

Another industrial method for producing this compound involves a precipitation reaction. procurementresource.com This process begins with the creation of a sodium arsenite solution by dissolving arsenic trioxide (As₂O₃) in sodium hydroxide (NaOH). procurementresource.com This solution is then reacted with a zinc sulfate (ZnSO₄) solution at elevated temperatures. procurementresource.com

The reaction leads to the formation of a this compound precipitate. procurementresource.com Following the precipitation, the solid this compound is washed with hot deionized water to remove any soluble impurities. procurementresource.com The final step is drying the washed precipitate to obtain pure this compound as a final product. procurementresource.com This method allows for the production of this compound as a standalone compound, which can then be used in various applications, including as a pesticide or as a precursor in other chemical syntheses. procurementresource.com

Structural Elucidation and Crystallography of Zinc Arsenate Phases

Single Crystal and Powder X-ray Diffraction Analyses of Zinc Arsenates

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique for determining the precise atomic structure of crystalline materials. creative-biostructure.commdpi.com It involves directing a focused, monochromatic X-ray beam onto a single, well-formed crystal and measuring the resulting diffraction pattern. creative-biostructure.com This pattern provides comprehensive data on the crystal lattice, including atomic positions, bond lengths, and angles. creative-biostructure.compulstec.net SCXRD is considered the most powerful technique for the structural study of crystalline samples at an atomic level. mdpi.com

Powder X-ray diffraction (PXRD) is another widely used technique that analyzes a large collection of randomly oriented microcrystals. creative-biostructure.com Instead of producing discrete spots like SCXRD, PXRD generates a diffraction pattern of concentric rings. pulstec.net The resulting plot of intensity versus the diffraction angle is a characteristic fingerprint of the crystalline phase, making it invaluable for phase identification. ub.edu While SCXRD provides more detailed structural information, PXRD is essential for identifying crystalline phases in a sample. creative-biostructure.compulstec.net

Identification and Crystallographic Characterization of Natural Zinc Arsenate Minerals

Naturally occurring this compound minerals are found in the oxidized zones of arsenic-bearing zinc deposits. wikipedia.org These minerals exhibit a variety of crystal structures, which are categorized into different crystal systems.

Koettigite (Zn₃(AsO₄)₂ · 8H₂O) : This mineral belongs to the vivianite (B12648973) group and crystallizes in the monoclinic system. mindat.orgwikipedia.org Its structure consists of crystals that are prismatic and flattened. mindat.org Koettigite is dimorphous with metaköttigite. mindat.org

Legrandite (Zn₂(AsO₄)(OH) · H₂O) : Legrandite is a rare secondary mineral also found in the oxidized zone of arsenic-bearing zinc deposits. wikipedia.orgmindat.org It crystallizes in the monoclinic system, with crystals that are typically prismatic and often form sprays or sheaflike aggregates. mindat.org

Adamite (Zn₂(AsO₄)(OH)) : Adamite is a secondary mineral found in the oxidized zones of zinc- and arsenic-bearing hydrothermal deposits. handbookofmineralogy.org It crystallizes in the orthorhombic system and is dimorphous with paradamite. handbookofmineralogy.org Adamite forms a series with olivenite. handbookofmineralogy.org

Arsenohopeite (Zn₃(AsO₄)₂ · 4H₂O) : Arsenohopeite is another example of an orthorhombic this compound mineral.

Paradamite (Zn₂(AsO₄)(OH)) : As the dimorph of adamite, paradamite crystallizes in the triclinic system. mindat.orgminsocam.org It is a very rare arsenate found in the oxidation zones of polymetallic deposits. le-comptoir-geologique.com The isostructural relationship of paradamite with tarbuttite has been confirmed through crystallographic studies. minsocam.org

Koritnigite (Zn(HAsO₄) · H₂O) : This mineral also crystallizes in the triclinic system.

Table 1: Crystallographic Data for Natural this compound Minerals

| Mineral | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Koettigite | Zn₃(AsO₄)₂ · 8H₂O | Monoclinic | C2/m | 10.24 | 13.405 | 4.757 | 90 | 105.21 | 90 |

| Legrandite | Zn₂(AsO₄)(OH) · H₂O | Monoclinic | P2₁/c | 12.805 | 7.933 | 10.215 | 90 | 104.23 | 90 |

| Adamite | Zn₂(AsO₄)(OH) | Orthorhombic | Pnnm | 8.304 | 8.524 | 6.036 | 90 | 90 | 90 |

| Paradamite | Zn₂(AsO₄)(OH) | Triclinic | P1 | 5.638 | 5.827 | 6.692 | 103.25 | 104.37 | 87.72 |

Structural Characterization of Synthetic this compound Phases

The synthesis of this compound compounds in laboratory settings allows for the creation of new phases and a more detailed study of their structures.

Research has been conducted on the synthesis of this compound(III), also known as zinc arsenite, phases. imim.pl X-ray diffraction analysis of synthesized this compound(III) has revealed the presence of both Zn(AsO₂)₂ and Zn₃(AsO₃)₂ phases. imim.pl Under specific reaction conditions, a mono-phase crystalline this compound(III) with the chemical composition of Zn(AsO₂)₂ and a monoclinic crystal lattice has been synthesized. imim.pl The crystal lattice of synthesized Zn₃(AsO₃)₂ has been identified as orthorhombic. imim.pl

Table 2: Crystallographic Data for Synthetic this compound (III) Phases

| Compound | Formula | Crystal System |

| Zinc Metaarsenite | Zn(AsO₂)₂ | Monoclinic |

| Zinc Orthoarsenite | Zn₃(AsO₃)₂ | Orthorhombic |

Structural Determination of this compound Zeolite Analogues

The determination of the crystal structures of this compound zeolite analogues, a class of microporous materials, is primarily accomplished through advanced diffraction techniques. The methodologies employed depend significantly on the quality and size of the synthesized crystals. For materials that yield sufficiently large, well-ordered single crystals, single-crystal X-ray diffraction (XRD) stands as the definitive method for structural elucidation. This technique provides precise atomic coordinates, bond lengths, and angles, offering a detailed three-dimensional portrait of the framework topology, pore geometry, and the location of any guest molecules or charge-balancing ions within the channels and cages.

However, many synthetic routes produce this compound zeotypes as microcrystalline powders, which are not suitable for single-crystal analysis. In these prevalent cases, Rietveld refinement of powder X-ray diffraction (PXRD) data is the principal tool for structure determination. wikipedia.org The Rietveld method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental powder pattern until the difference is minimized through a least-squares approach. wikipedia.org This powerful technique can yield accurate lattice parameters, atomic positions, and site occupancies. Often, the initial structural model for the refinement is derived from a known, structurally similar material (an isostructural analogue), such as a corresponding zinc phosphate (B84403) zeotype.

Advanced analytical methods are also employed to complement diffraction data. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), can determine the morphology and particle size of the zeolite crystals. nih.gov

Below is a table summarizing various this compound zeolite analogues and the methods used for their structural characterization.

| This compound Analogue | Zeolite Topology | Structural Determination Method |

|---|---|---|

| Ammonium (B1175870) this compound | ABW | Rietveld Refinement of Powder XRD Data |

| UCSB-3(Zn) | UCSB-3 | Single-Crystal X-ray Diffraction |

| Various Syntheses | ANA, CHA, EDI, GIS, KFI, LAU, SOD | Single-Crystal X-ray Diffraction |

Intersecting Helical Channels in Three-Dimensional Zinc Arsenates

A fascinating and complex structural feature observed in certain three-dimensional (3D) this compound frameworks is the presence of intersecting helical channels. These intricate architectures are formed by the specific connectivity of the primary building units, which are typically ZnO₄ and AsO₄ tetrahedra.

A notable example is the this compound with the chemical formula [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O. rsc.org The crystal structure of this compound, determined by single-crystal X-ray diffraction, reveals a framework constructed from ZnO₄, AsO₄, and HAsO₄ tetrahedral units linked at their vertices. rsc.org This connectivity results in the formation of 3-, 4-, and 5-membered rings. These rings assemble into one-dimensional columns, which then interconnect to form a complex 3D network. rsc.org

The defining characteristic of this network is the system of interconnected helical channels. These channels are bounded by rings composed of eight tetrahedra (referred to as 8-T atom rings, where T = Zn or As) and propagate through the crystal lattice. rsc.org The presence of an organic amine molecule, which acts as a template during synthesis, is situated within these channels, highlighting the role of structure-directing agents in creating such complex topologies. rsc.orgacs.org The loss of these templating molecules often leads to the collapse of the framework, indicating their crucial role in stabilizing the helical structure. acs.org

Crystallographic Details of a this compound with Intersecting Helical Channels:

Formula: [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O. rsc.org

Primary Building Units: ZnO₄, AsO₄, HAsO₄ tetrahedra. rsc.org

Key Structural Motifs: 3-, 4-, and 5-membered rings. rsc.org

Channel System: Intersecting helical channels bounded by 8-T atom (T = Zn, As) rings. rsc.org

This architecture is not unique to zinc arsenates and has been observed in analogous zinc phosphate systems, demonstrating a common structural chemistry. acs.org

Influence of Synthetic Conditions on this compound Crystal Lattice and Phase Purity

The crystallographic outcome of this compound synthesis—including the specific phase, crystal size, lattice parameters, and phase purity—is critically dependent on the synthetic conditions employed. Hydrothermal and solvothermal methods are commonly used, where variables such as temperature, pH, reactant concentrations, and reaction time dictate the final product. researchgate.netmdpi.com

Key Synthetic Parameters and Their Effects:

pH: The pH of the reaction medium is a dominant factor. Studies on the formation of various zinc compounds have shown that the resulting phase is highly dependent on the final pH of the suspension. kyoto-u.ac.jp For instance, specific pH values are required to achieve mono-phase crystalline this compound(III), and deviations can lead to the formation of mixtures of phases, such as Zn(AsO₂)₂ and Zn₃(AsO₃)₂, or unwanted precipitates like zinc hydroxide (B78521). kyoto-u.ac.jpimim.pl

Temperature: Reaction temperature influences reaction kinetics and the thermodynamic stability of the forming phases. researchgate.net Higher temperatures can promote the growth of larger, more well-defined crystals suitable for single-crystal XRD analysis. researchgate.net However, temperature must be carefully controlled, as certain phases are stable only within specific temperature ranges. For example, a low-temperature route (e.g., 70-100°C) has been successfully used to produce specific zeolite analogues. nih.gov

Reactant Concentration and Ratios: The molar ratios of the zinc source to the arsenic source are fundamental in controlling the stoichiometry of the final product. Research on the synthesis of mono-phase Zn(AsO₂)₂ found that a specific n(Zn)/n(As) ratio of 1:2 was required to obtain the desired product. imim.pl

Reaction Time: The duration of the hydrothermal treatment can affect the crystallinity and phase purity of the product. mdpi.com Insufficient time may result in amorphous materials or metastable phases, while extended reaction times can lead to the transformation into a more stable crystalline phase. imim.pl In some syntheses, a reaction time of several hours is necessary to achieve a mono-phase crystalline product. imim.pl

Structure-Directing Agents (Templates): Organic amines are frequently used as templates to direct the formation of open-framework structures, including those with specific channel geometries like zeolite analogues and helical channels. rsc.orgrsc.org The size, shape, and charge of the amine molecule influence the resulting framework topology. These organic molecules are typically incorporated into the pores of the crystal structure during synthesis. rsc.org

The interplay of these parameters is complex, and precise control is essential to target a specific this compound phase with high purity and crystallinity.

| Synthetic Condition | Influence on Crystal Lattice and Phase Purity | Example |

|---|---|---|

| pH | Determines the stable crystalline phase and prevents formation of impurities like hydroxides. kyoto-u.ac.jpimim.pl | A washing pH of 6 was critical for synthesizing mono-phase Zn(AsO₂)₂. imim.pl |

| Temperature | Affects reaction rate, crystal growth, and phase stability. researchgate.net | A reaction temperature of 80°C was optimal for the formation of a specific crystalline this compound(III). imim.pl |

| Reactant Ratios | Controls the stoichiometry and formation of a single-phase product. imim.pl | A molar ratio of n(Zn)/n(As) = 1:2 yielded mono-phase Zn(AsO₂)₂. imim.pl |

| Templates (Amines) | Directs the formation of specific open-framework topologies and channel systems. rsc.orgrsc.org | Dipropylenetriamine was used to synthesize a 3D this compound with 10-membered channels. rsc.org |

Comparative Crystallographic Studies with Isostructural Metal Phosphates

The crystal chemistry of zinc arsenates is closely related to that of zinc phosphates and other metal phosphates, leading to numerous instances of isostructural compounds. libretexts.org Isostructural materials share the same crystal structure, differing only in the elemental composition. The similarity arises from the comparable chemical properties and ionic radii of the arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) tetrahedral anions. nih.gov The thermochemical radius of arsenate (2.48 Å) is very close to that of phosphate (2.38 Å), allowing them to be interchanged within a crystal lattice with minimal structural disruption. nih.gov

Comparative studies are valuable for several reasons. Firstly, the existence of a known phosphate structure can provide a powerful starting model for the structural determination of a new arsenate phase via techniques like Rietveld refinement. Secondly, comparing the two families of materials allows for a deeper understanding of how the subtle differences between arsenic and phosphorus (e.g., bond lengths and electronegativity) influence structural details and material properties. nih.gov For example, the P-O bond length in phosphates is typically 1.52–1.54 Å, whereas the As-O bond in arsenates is longer, at 1.68–1.71 Å. nih.gov

Numerous examples of this isostructural relationship have been documented in the literature.

The mineral Vanadinite (Pb₅(VO₄)₃Cl) is isostructural with Apatite (Ca₅(PO₄)₃(OH,F,Cl)) and Mimetite (Pb₅(AsO₄)₃Cl), demonstrating the interchangeability of phosphate, arsenate, and vanadate (B1173111) groups within this structural type. libretexts.org

Synthetic open-framework materials also exhibit this relationship. A family of zincophosphate/arsenate materials with the general formula M₃Zn₄O(XO₄)₃ (where X = P or As) has been synthesized, showing that the underlying anionic framework can accommodate either phosphate or arsenate. csulb.edu

In some cases, the structures of zinc phosphate layers formed on metal surfaces, such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O), serve as references for analogous arsenate systems. mdpi.comcomponentsforindustry.com

This structural analogy provides a predictive tool for synthesizing new arsenate materials based on known phosphate frameworks and vice-versa.

| Arsenate Compound/Family | Isostructural Phosphate Analogue/Family | Structural Type |

|---|---|---|

| Mimetite (Pb₅(AsO₄)₃Cl) | Apatite (Ca₅(PO₄)₃(OH,F,Cl)), Pyromorphite (Pb₅(PO₄)₃Cl) | Apatite |

| K₃Zn₄O(AsO₄)₃·4H₂O | Rb₃Zn₄O(PO₄)₃·3.5H₂O, Na₃Zn₄O(PO₄)₃·6H₂O | M₃Zn₄O(XO₄)₃ Framework |

| Erythrite (Co₃(AsO₄)₂·8H₂O) | Annabergite (Ni₃(PO₄)₂·8H₂O) | Vivianite Group |

Advanced Spectroscopic Characterization of Zinc Arsenates

X-ray Absorption Spectroscopy (EXAFS/XANES) for Local Structural Probes

X-ray Absorption Spectroscopy (XAS), encompassing both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides invaluable insights into the local atomic environment of specific elements within a material. For zinc arsenate, these techniques are crucial for determining the coordination chemistry and bonding distances of both zinc and arsenic atoms.

Zinc K-edge XANES spectroscopy is a valuable tool for determining the solid-phase chemical speciation of zinc. researchgate.net Studies on various zinc-containing minerals and organic compounds have shown that the K-edge position can vary, reflecting changes in zinc coordination, even though zinc is consistently in the +2 oxidation state. researchgate.net This allows for the differentiation of this compound from other zinc-containing phases. researchgate.net

In studies of soils contaminated with arsenic and zinc, EXAFS spectroscopy has been instrumental in identifying the specific mineral phases controlling the solubility of these elements. osti.gov For instance, research has shown that in some contaminated soils, As and Zn are spatially correlated, and a combination of bulk- and micro-EXAFS data suggests the formation of koritnigite (ZnHAsO₄·H₂O). osti.gov Similarly, in the presence of γ-alumina, EXAFS has revealed that zinc forms edge-sharing tetrahedral surface complexes at a pH of 5.5, while at pH 7.0, it forms Zn-Al layered double hydroxide-like precipitates. doi.org The presence of arsenate significantly alters this behavior, leading to the formation of köttigite-like or amorphous adamite-like precipitates depending on the pH and the sequence of ion addition. doi.org

Synchrotron-based X-ray absorption spectroscopy can also be used to study the real-time interactions between binder and pigment in applications like antifouling coatings.

Key Research Findings from EXAFS/XANES Studies:

| pH | System | Observed Zinc Species | Reference |

| 5.5 | Zn on γ-alumina | Edge-sharing tetrahedral surface complexes | doi.org |

| 7.0 | Zn on γ-alumina | Zn-Al LDH-like precipitates | doi.org |

| 5.5 | Zn and As on γ-alumina | Koettigite-like precipitate | doi.org |

| 7.0 | Zn and As on γ-alumina (simultaneous addition) | Amorphous adamite-like precipitate | doi.org |

Vibrational Spectroscopies: Raman and Fourier-Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules and crystal lattices, providing a fingerprint of the chemical bonds present. In the context of this compound, these techniques are used to identify the characteristic vibrations of the arsenate (AsO₄³⁻) and zinc-oxygen (Zn-O) bonds.

Raman spectroscopy is particularly useful for identifying arsenate minerals. nih.gov The symmetric stretching vibration (ν₁) of the arsenate anion is typically observed around 810 cm⁻¹, while the asymmetric stretching mode (ν₃) is also in this region. geoscienceworld.org The symmetric bending mode (ν₂) appears around 342 cm⁻¹, and the out-of-plane bending mode (ν₄) is at approximately 398 cm⁻¹. geoscienceworld.org The splitting of these bands can indicate a reduction in the symmetry of the arsenate anion within the crystal structure. nih.govresearchgate.net For example, in the mineral chenevixite, multiple bands in the (AsO₄)³⁻ bending region suggest a loss of symmetry. nih.gov

FTIR spectroscopy complements Raman analysis and is particularly sensitive to hydroxyl (OH) groups and water molecules within the mineral structure. nih.govcapes.gov.br For instance, in a study of a Zn-MOF-74 loaded with an As(III)-drug, FTIR revealed additional bands at 759, 630, and 510 cm⁻¹, which were assigned to the vibrational modes of (As=O) and (As-OH). d-nb.info

Characteristic Vibrational Frequencies for Arsenate Minerals:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| AsO₄³⁻ Symmetric Stretch (ν₁) | ~810 - 839 | Raman | geoscienceworld.orgcapes.gov.br |

| AsO₄³⁻ Antisymmetric Stretch (ν₃) | ~810 - 891 | Raman | geoscienceworld.orgcapes.gov.br |

| AsO₄³⁻ Symmetric Bend (ν₂) | ~337 - 393 | Raman | capes.gov.br |

| AsO₄³⁻ Antisymmetric Bend (ν₄) | ~467 - 560 | Raman | capes.gov.br |

| Zn-As Stretching | 784 | IR | rsc.org |

Elemental Compositional Analysis by Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

For accurate quantification of the elemental composition of this compound, Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the methods of choice. These techniques are highly sensitive and can determine the concentrations of zinc and arsenic, even at trace levels.

ICP-MS, in particular, offers very low detection limits, often in the parts-per-billion (ppb) range, making it ideal for analyzing aqueous solutions in equilibrium with this compound or for determining the elemental composition of digested solid samples. This technique is crucial for studies on the solubility and environmental fate of this compound. pcdn.co For example, the chemical analysis of zinc concentrates in hydrometallurgical processes often relies on ICP-OES (a related technique) to determine the arsenic content. bibliotekanauki.pl

AAS is another robust technique for elemental analysis, though generally with higher detection limits than ICP-MS. It is often used in conjunction with other methods for a comprehensive characterization of materials.

Surface Chemical Characterization via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface.

For this compound, XPS can distinguish between different oxidation states of arsenic and provide insights into the bonding environment of both zinc and arsenic. researchgate.netaip.org In studies of arsenic-doped zinc oxide, XPS has been used to identify different arsenic states, with binding energies corresponding to As-Zn bonds, amorphous arsenic, and As-O bonds. aip.org For instance, As 3d spectra can reveal multiple components, which have been assigned to species such as AsO, the acceptor complex AsZn-2VZn, and the donor AsZn. researchgate.net The binding energy of As(V) is typically observed at higher energies (around 45.6 eV) compared to As(III) (around 44.8 eV). researchgate.netmdpi.com

XPS is also valuable for characterizing the surface of minerals. In a study of roselite, XPS revealed a cobalt to magnesium ratio of 3:1 and showed single bands for magnesium, cobalt, and calcium, indicating unique crystallographic positions. mdpi.com The oxygen 1s spectrum displayed two bands associated with the arsenate group and crystal water. mdpi.com

Typical Binding Energies from XPS Analysis of Arsenic-Containing Materials:

| Element/State | Binding Energy (eV) | Assigned Species | Reference |

| As 3d | ~41 | AsO (deep acceptor) | researchgate.net |

| As 3d | ~44.2 | AsZn-2VZn (acceptor) | researchgate.net |

| As 3d | ~45.6 | AsZn (donor) | researchgate.net |

| As(V) | 45.67 | As(V) species | researchgate.net |

| As(III) | 44.87 | As(III) species | researchgate.net |

Microstructural and Morphological Investigations using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and microstructure of materials, while Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, allows for the elemental analysis of specific micro-scale features. rubiconscience.com.auresearchgate.net

In the study of this compound and related minerals, SEM-EDS is indispensable for visualizing crystal habits, particle size and shape, and for confirming the spatial association of zinc and arsenic. nih.govmdpi.comscielo.org.mx For example, in studies of historical ore mining sites, SEM-EDS analysis of dump material revealed grains of primary arsenic minerals like arsenopyrite (B74077) and loellingite, which were rimmed and encrusted with goethite. mdpi.com In sediment samples, needle-like specimens composed of calcium, arsenic, and oxygen were observed, suggesting the presence of calcium arsenates. scielo.org.mx

SEM-EDS can also be used to investigate the mineralogy of mine tailings and to assess the residence of arsenic in different phases, which is crucial for understanding its potential environmental impact. confex.com In a study of a bioreactor treating metal-rich leachate, SEM-EDS suggested the formation of zinc sulfides. mdpi.com

Advanced Mass Spectrometry for Metallothionein-Arsenic-Zinc Complexes (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying large biomolecules and their complexes with metal ions. It has been particularly insightful in elucidating the interactions between metallothionein (B12644479) (MT), a cysteine-rich protein involved in metal homeostasis and detoxification, and both zinc and arsenic.

Studies using ESI-MS have shown that trivalent arsenicals, including inorganic arsenite (AsIII), readily bind to metallothionein. acs.org The stoichiometry of these complexes can be determined with high precision. For instance, it has been found that one metallothionein molecule can bind up to six AsIII ions. acs.org ESI-MS can also monitor the displacement of zinc from metallothionein by arsenic. rsc.org Interestingly, detailed spectroscopic analysis has shown that As³⁺ does not outcompete fully metallated Zn₇MT3 under physiological conditions. rsc.org

The combination of ESI-MS with other techniques, such as size-exclusion chromatography coupled with ICP-MS, provides a comprehensive picture of the formation and stoichiometry of arsenic-metallothionein complexes. acs.org

Stoichiometry of Arsenic Binding to Metallothionein Determined by ESI-MS:

| Arsenical | Maximum Molecules Bound per MT | Reference |

| As(III) | 6 | acs.org |

| MMA(III) | 10 | acs.org |

| DMA(III) | 20 | acs.org |

Particle-Induced X-ray Emission (PIXE) for Elemental Stoichiometry in Biological Systems

Particle-Induced X-ray Emission (PIXE) is a highly sensitive, non-destructive analytical technique used to determine the elemental composition of a sample. It is particularly well-suited for analyzing trace elements in biological matrices.

In the context of zinc and arsenic, PIXE has been used in combination with ESI-MS to study the metal stoichiometry of metallothionein isoforms isolated from biological tissues. researchgate.netnih.gov One study on rat liver MT1 isoforms from arsenic-treated, untreated, and zinc-treated animals used PIXE to reveal the presence of copper along with zinc in the MT1 samples, something that was not detected by ESI-MS alone. researchgate.netnih.gov This highlights the complementary nature of these advanced analytical techniques. The results from such studies suggest that the role of metallothionein in acute arsenic toxicity may differ from its established role in cadmium toxicity. researchgate.net

Computational and Theoretical Investigations of Zinc Arsenate Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and bonding in zinc arsenate and related systems. researchgate.net DFT calculations allow for the prediction of various properties, including molecular geometries, interaction energies, and thermochemical parameters. nih.gov

Structural Prediction and Geometry Optimization of this compound Complexes

DFT is instrumental in predicting the three-dimensional structures of this compound complexes and optimizing their geometries. For instance, DFT has been used to optimize the structures of various zinc complexes, revealing details about their coordination geometries. researchgate.net In studies of zinc sulfide (B99878) (ZnS) clusters, which share structural motifs with this compound, DFT calculations have been used to identify the most stable, ground-state (GM) structures. nih.gov For example, the GM structure of a (ZnS)₆ cluster was predicted to be a cage-like formation. nih.gov The accuracy of DFT in predicting structural parameters like bond lengths has been validated by comparison with experimental data. nih.gov

DFT calculations have also been applied to understand the electronic band structure and density of states (DOS) of zinc-containing materials. researchgate.net These calculations can determine properties like the band gap, which is crucial for understanding the electronic behavior of materials like this compound. researchgate.netresearchgate.net The choice of the exchange-correlation functional within DFT, such as the Generalized Gradient Approximation (GGA), can influence the accuracy of these predictions. researchgate.netaps.org

Modeling of Adsorption Mechanisms at Zinc-Arsenate Interfaces

The adsorption of arsenate onto mineral surfaces is a critical process in environmental systems, and DFT is a valuable tool for modeling these interactions. DFT calculations have been employed to investigate the adsorption of arsenate on various surfaces, including iron (oxyhydr)oxides, which are often found in conjunction with zinc. mdpi.com These studies help to understand the formation of inner-sphere and outer-sphere complexes. nih.gov

Research on the co-sorption of zinc and arsenate at the goethite-water interface has utilized DFT to interpret experimental data, suggesting that arsenate forms bidentate binuclear bridging complexes on the goethite surface. udel.edu Similarly, DFT has been used to study the adsorption of arsenate on alumina (B75360) surfaces, revealing that while bidentate binuclear configurations are preferred, steric factors can cause distortions from ideal geometries. mdpi.com The choice of computational model, such as a small cluster versus a periodic slab, can significantly impact the results of these adsorption studies. mdpi.com

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, including DFT, provide deep insights into the reaction mechanisms and stability of this compound systems. These methods can be used to calculate reaction energies and activation barriers, shedding light on the kinetics and thermodynamics of various processes.

For example, quantum mechanical calculations have been used to study the hydrolysis of arsenate diesters, revealing that their high hydrolysis rate compared to phosphate (B84403) diesters is a key reason they are not utilized in cellular processes. chimicatechnoacta.ru These calculations can also elucidate how the stability of arsenicals is affected by alkylation. chimicatechnoacta.ru

In the context of mineral formation, quantum chemical calculations can help to predict the stability of different mineral phases. For instance, calculations of formation enthalpies and phonon dispersion curves can confirm the thermodynamic and dynamic stability of arsenic-containing compounds. researchgate.net The stability of zinc complexes in biological systems has also been investigated using quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the surrounding protein. chemrxiv.org These studies have shown that both the configuration of the system and the size of the QM region are crucial for obtaining accurate predictions of stability. chemrxiv.org

Thermodynamic and Kinetic Modeling of this compound Formation and Transformation

Thermodynamic and kinetic modeling are essential for understanding the formation, transformation, and fate of this compound minerals in the environment. Geochemical models, such as Visual MINTEQ and PHREEQC, are often used to predict the speciation of elements and the saturation state of minerals in aqueous solutions. slu.semdpi.com

Batch experiments coupled with geochemical modeling have been used to study the solubility of arsenic and zinc under various pH conditions. slu.se These studies have provided evidence for the formation of minerals like koritnigite (ZnHAsO₄·H₂O) and have helped to determine their solubility products. slu.se Kinetic studies on the co-sorption of zinc and arsenate on mineral surfaces have revealed that surface adsorption is often followed by heterogeneous nucleation and precipitation of this compound phases like adamite and koritnigite-like precipitates. udel.edu

Kinetic modeling can also be incorporated into geochemical models to simulate the rates of microbially mediated reactions, such as sulfate (B86663) reduction, which can influence the precipitation of metal sulfides. mdpi.com These models can help to predict the long-term behavior of contaminants in systems like mine pit lakes. researchgate.net

Computational Methodologies for Biologically Relevant Zinc Complexes Interacting with Arsenate

Computational methods are increasingly being used to study the interaction of arsenate with biologically relevant zinc complexes, particularly zinc-finger proteins. These proteins play crucial roles in various cellular processes, and their interaction with arsenic is a key aspect of arsenic's toxicity and therapeutic action.

QM/MM methods are particularly well-suited for studying these large biomolecular systems. acs.org A workflow involving QM/MM molecular dynamics with a semiempirical method followed by geometry optimization with DFT has been shown to provide accurate models of zinc metalloenzyme complexes. acs.org The choice of computational method is critical, and studies have compared various DFT functionals and basis sets to determine the most accurate and efficient approaches for modeling biologically relevant zinc complexes. nih.govrsc.org

Studies have shown that arsenite can selectively interact with zinc-finger proteins, often displacing the zinc ion. nih.govrsc.org The selectivity of this interaction depends on the coordination motif of the zinc finger, with a preference for motifs containing three or four cysteine residues. nih.govrsc.org Computational studies, in conjunction with experimental techniques like mass spectrometry, have been used to confirm these binding preferences and to elucidate the conformational changes that occur upon arsenic binding. nih.gov These computational approaches are crucial for understanding the molecular mechanisms of arsenic toxicity and for the design of therapeutic interventions. researchgate.net

Interactive Data Table: Computational Methods for Zinc-Arsenate Systems

| Computational Method | Application | Key Findings | References |

| Density Functional Theory (DFT) | Electronic structure, geometry optimization, adsorption mechanisms | Predicts stable structures, bond lengths, and adsorption energies. researchgate.netnih.gov Reveals preference for bidentate binuclear arsenate adsorption on mineral surfaces. udel.edumdpi.com | researchgate.netnih.govudel.edumdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biologically relevant zinc complexes, reaction mechanisms | Provides accurate models of zinc metalloenzymes. acs.org Elucidates reaction pathways and stability in complex biological systems. chemrxiv.org | chemrxiv.orgacs.org |

| Geochemical Modeling (e.g., Visual MINTEQ, PHREEQC) | Speciation, mineral solubility, kinetic modeling | Predicts the formation of this compound minerals like koritnigite. slu.se Simulates the fate of arsenic and zinc in environmental systems. mdpi.comresearchgate.net | slu.semdpi.comresearchgate.net |

Environmental Biogeochemistry and Remediation of Arsenic with Zinc

Environmental Occurrence and Distribution of Zinc and Arsenic Co-Contamination

The simultaneous contamination of ecosystems with zinc and arsenic is a widespread issue, primarily linked to anthropogenic activities such as mining and smelting, as well as natural geological sources. nih.govmdpi.comfrontiersin.org The distinct chemistries of zinc, which typically exists as a cation (Zn²⁺), and arsenic, which forms oxyanions (arsenite, As(III) and arsenate, As(V)), lead to different transport and fate pathways that are often codependent. nih.govmecon.gob.ar

Mining operations, particularly those targeting lead, zinc, copper, and gold ores, are major sources of arsenic and zinc pollution. nih.gov Waste materials like mine tailings and smelting slags often contain high concentrations of sulfide (B99878) minerals, which, upon weathering, release these elements into the surrounding environment. nih.gov This leads to elevated concentrations of both arsenic and zinc in soils, sediments, and water bodies near mining sites. nih.govresearchgate.net Studies in mining areas show that arsenic's migration and enrichment in the soil-rice system can be higher than that of other heavy metals like lead and zinc. nih.gov

Karst landscapes, which are characterized by soluble carbonate rocks, sinkholes, and underground drainage systems, are particularly vulnerable to contamination. mdpi.comusgs.gov These systems allow for the rapid transport of pollutants over long distances with little attenuation. mdpi.com High concentrations of arsenic and zinc have been reported in the soils of karst regions, often exceeding average European topsoil values. mdpi.comresearchgate.net The sources in these areas can be both natural, stemming from the weathering of parent rock material like black shale or carbonate rocks enriched in these elements, and anthropogenic. mdpi.commdpi.com The unique hydrogeology of karst terrains means that contaminants leached from soil can readily deteriorate groundwater resources. mdpi.com

The interface between groundwater and surface water is a critical zone for the biogeochemical cycling of arsenic and zinc. epa.gov The fate of these contaminants is often coupled to the cycling of iron and sulfur. epa.govacs.org Under aerobic conditions, such as in oxygenated surface waters, dissolved iron (Fe(II)) oxidizes to form iron(III) oxyhydroxides. These minerals are efficient scavengers of arsenate (As(V)), the dominant form of arsenic in oxygenated waters, limiting its mobility. epa.govclu-in.org

However, in reducing environments, such as anoxic sediments or groundwater plumes, these iron oxyhydroxides can be reductively dissolved, releasing the sequestered arsenic back into the water. acs.orgclu-in.org The behavior of zinc is often opposite to that of arsenic. While arsenic mobility can increase under reducing conditions due to iron oxide dissolution, zinc mobility is often favored under the acidic and oxidizing conditions that immobilize arsenic. acs.org Conversely, under reducing conditions where sulfide is present, zinc can precipitate as insoluble zinc sulfide, while arsenic solubility may also decrease through the formation of arsenic sulfide minerals. acs.orgclu-in.org This opposing behavior complicates remediation efforts, as conditions that immobilize one element may mobilize the other. acs.org In some systems, the formation of more complex minerals, such as the zinc arsenate phase koritnigite (ZnHAsO₄·H₂O), has been identified as a key control on the solubility of both As(V) and Zn, particularly in multi-contaminated soils. slu.se

Adsorption and Co-sorption Mechanisms of Zinc and Arsenate on Geo-materials

The immobilization of arsenic and zinc in the subsurface is largely controlled by their adsorption and co-sorption onto the surfaces of geo-materials, especially iron oxides. The presence of both zinc and arsenate in solution leads to complex competitive and cooperative interactions at the mineral-water interface.

The co-sorption of arsenate and zinc onto iron oxides like goethite (α-FeOOH) is a time-dependent process that can involve both surface adsorption and the formation of new mineral precipitates. udel.eduudel.edu Kinetic studies reveal that the solid-to-solution ratio is a critical factor determining the reaction pathway.

At high solid-to-solution ratios (e.g., 1000 mg/L goethite), surface adsorption is the dominant mechanism. Arsenate forms inner-sphere, bidentate, double-corner sharing complexes with the goethite surface, while zinc also forms adsorbed surface complexes. udel.eduudel.edu

At lower solid-to-solution ratios (e.g., 10 and 100 mg/L goethite), surface precipitation becomes the primary process following initial adsorption. udel.eduudel.edu Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has identified the formation of this compound precipitates that resemble well-known minerals. In these systems, adamite-like [Zn₂(AsO₄)(OH)] and koritnigite-like (ZnHAsO₄·H₂O) phases have been observed to form on the goethite surface. udel.eduudel.edu

The formation of these surface precipitates is a heterogeneous nucleation process, where the goethite surface acts as a template for mineral growth. udel.edu

Table 1: Summary of Kinetic Findings for Zinc and Arsenate Co-sorption on Goethite

| Goethite Concentration | Dominant Reaction Mechanism | Identified Products/Complexes | Reference |

|---|---|---|---|

| 1000 mg/L | Surface Adsorption | Inner-sphere arsenate complexes; Adsorbed Zn(II) | udel.edu, udel.edu |

| 100 mg/L | Surface Precipitation | Adamite-like [Zn₂(AsO₄)(OH)] precipitates | udel.edu, udel.edu |

Environmental factors, particularly pH and the solid-solution ratio, exert a strong influence on the adsorption and co-precipitation of arsenate and zinc.

pH: The pH of the system is a master variable controlling surface charge and the speciation of both the dissolved ions and the mineral surfaces. mdpi.com Arsenate (an anion) adsorption onto iron oxides is generally favored at lower pH values (pH < 7) when the mineral surface is positively charged. mdpi.comdiva-portal.org Conversely, the adsorption of cations like Zn²⁺ increases with increasing pH. slu.senih.gov In co-contaminated systems, this can lead to complex behavior. At low pH (e.g., pH 4), the presence of Zn(II) may not significantly affect arsenate adsorption on ferrihydrite. acs.orgnih.gov However, at higher pH (e.g., pH 8), the presence of Zn(II) has been shown to enhance the removal of arsenate from solution. diva-portal.orgacs.orgnih.gov This enhancement may not be due to co-adsorption on the iron oxide itself, but rather the precipitation of a zinc phase (like zinc hydroxide (B78521) carbonate) which then adsorbs the arsenate. acs.orgnih.gov

Solid-Solution Ratio: As discussed in the kinetics section, the ratio of the mineral surface area to the concentration of contaminants in solution dictates whether surface complexation or precipitation is the favored removal mechanism. udel.eduudel.edu High surface area availability promotes adsorption, while lower surface area availability (at the same contaminant concentration) can lead to supersaturation and subsequent precipitation of phases like this compound. udel.edu

Iron oxides are considered primary sorbents for arsenic in a wide range of environments due to their high affinity for arsenate and their abundance. tandfonline.comnih.gov Minerals such as ferrihydrite (amorphous iron oxyhydroxide) and goethite (crystalline iron oxyhydroxide) can effectively immobilize arsenate through the formation of stable inner-sphere surface complexes. diva-portal.orgnih.gov

The presence of co-contaminants like zinc can modify this immobilization process. While some studies suggest an enhanced removal of arsenate by iron oxides in the presence of zinc, the mechanism is debated. diva-portal.orgacs.org Spectroscopic evidence indicates that under certain conditions (e.g., pH 8), arsenate does not adsorb to the ferrihydrite surface in the presence of zinc. Instead, zinc precipitates separately, and this new solid phase becomes the primary sorbent for arsenate. acs.orgnih.gov Therefore, the remediation of co-contaminated sites must consider the potential formation of zinc-arsenate mineral phases, which may control the long-term stability and bioavailability of both contaminants. slu.se Other materials, such as zeolites and bentonite, have also been investigated as sorbents for heavy metals, including zinc, and can play a role in remediation strategies. bohrium.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 6451222 |

| Goethite | 91502 |

| Ferrihydrite | 91886645 |

| Arsenic Acid | 234 |

| Zinc | 23994 |

| Koritnigite | 159570 |

Heterogeneous Nucleation and Surface Precipitation in Zinc-Arsenate-Mineral Systems

The interaction between zinc and arsenate in the presence of mineral surfaces is a critical area of study for understanding the fate and transport of arsenic in the environment. Research has shown that the presence of mineral surfaces like goethite can significantly influence the formation of zinc-arsenate precipitates through processes of heterogeneous nucleation and surface precipitation.

Studies investigating the co-sorption of arsenate (As(V)) and zinc (Zn) on goethite have revealed that the presence of one contaminant enhances the sorption of the other. udel.eduacs.org For instance, at a pH of 7, the sorption of As(V) on goethite increased by over 500% in the presence of zinc, while zinc sorption increased by approximately 1300% in the presence of As(V). acs.org This synergistic effect suggests the formation of surface complexes that act as precursors to precipitation.

Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided molecular-level insights into these processes. Below the surface saturation point of As(V) on goethite, As(V) tends to form bidentate binuclear bridging complexes with the iron (Fe) octahedra of the goethite structure. udel.eduacs.org However, as the concentration of zinc and arsenate increases beyond surface saturation, there is a gradual formation of an adamite-like [Zn₂(AsO₄)OH] surface precipitate on the goethite. udel.eduacs.org This indicates that the goethite surface acts as a template for the heterogeneous nucleation of a zinc-arsenate mineral phase.

The kinetics of these reactions are influenced by the solid-to-solution ratio. In systems with lower goethite concentrations, heterogeneous nucleation reactions lead to the formation of distinct zinc-arsenate precipitates like adamite-like and koritnigite-like structures. udel.edu In contrast, at higher goethite concentrations, surface adsorption is the dominant mechanism, with As(V) forming double-corner sharing complexes and zinc forming a solid solution with the goethite. udel.edu The formation of these surface precipitates is significant for remediation as they are generally more stable than adsorbed species due to their limited dissolution kinetics. udel.eduacs.org

The presence of other common soil components, such as silica (B1680970), can also influence the precipitation process. It has been observed that silica can promote the formation of koettigite-like zinc-arsenate precipitates. nih.gov These findings highlight the complexity of zinc-arsenate-mineral interactions and the importance of considering the specific geochemical conditions of a contaminated site.

| Condition | Increase in As(V) Sorption | Increase in Zn Sorption | Reference |

|---|---|---|---|

| In the presence of Zn | >500% | - | acs.org |

| In the presence of As(V) | - | ~1300% | acs.org |

Remediation Strategies Utilizing this compound Chemistry

The principles of zinc-arsenate interactions are being harnessed to develop effective remediation strategies for arsenic-contaminated soil and water. These strategies primarily focus on reducing the bioavailability and mobility of arsenic.

The application of zinc compounds to arsenic-contaminated soils is a promising technique for reducing the bioavailability of arsenic to plants. researchgate.netresearchgate.net The addition of zinc can decrease the solubility of arsenic in the soil, likely through the formation of this compound precipitates or ternary complexes with soil minerals like iron and aluminum oxyhydroxides. mdpi.com

Research has demonstrated that increasing soil zinc levels can lead to a decrease in the concentration of arsenic in the soil pore water. mdpi.comresearchgate.net For instance, one study showed a significant reduction in extractable arsenic in soil with the application of zinc sulfate (B86663). researchgate.net The most effective reduction was observed when zinc was applied at a rate of 10 mg/kg, which lowered the extractable arsenic from 0.17 to 0.0 mg/kg. researchgate.net This immobilization of arsenic in the soil matrix reduces its uptake by plants, thereby mitigating its entry into the food chain. researchgate.net

The form of zinc applied can also influence its effectiveness. Studies comparing zinc oxide nanoparticles (ZnONPs), zinc oxide bulk particles (ZnOBPs), and zinc salts (Zn²⁺) have shown that foliar application of ZnONPs can be particularly effective in reducing arsenic accumulation in rice shoots. mdpi.comrepec.org One study found that foliar application of ZnONPs resulted in a 28% decrease in arsenic in rice shoots, compared to a 15% decrease with Zn²⁺. mdpi.comrepec.org This suggests that nano-agrichemicals may offer enhanced benefits for food safety.

Zinc-based materials are also being developed for the removal of arsenic from contaminated water. These technologies often utilize adsorption and photocatalysis mechanisms.

Adsorption: Various zinc-based adsorbents have shown high efficiency in removing arsenic from water. researchgate.net Zinc oxide (ZnO) nanoparticles, for example, have demonstrated a high capacity for removing arsenite (As(III)). davidpublisher.com The effectiveness of these materials is often pH-dependent, with optimal removal occurring in the pH range of 5.8 to 6.8. researchgate.net To enhance their performance, composite materials are being explored. For instance, nanocomposites of zinc ferrite (B1171679) (ZnFe₂O₄) and hydrozincite (Zn₅(OH)₆(CO₃)₂) have shown enhanced removal of arsenate (As(V)), with efficiency increasing with the hydrozincite content. researchgate.net Similarly, coating goethite with zinc oxide has been shown to improve the adsorption of arsenite. alliedacademies.org Metal-organic frameworks (MOFs) like ZIF-8 have also been investigated for arsenic adsorption, with reported capacities of 76.5 mg/g for arsenate at low equilibrium concentrations. mdpi.com

Photocatalysis: Zinc oxide is a semiconductor that can be used as a photocatalyst to remove arsenic from water. nih.govrsc.org Under UV irradiation, ZnO can effectively oxidize the more toxic arsenite (As(III)) to the less toxic and less mobile arsenate (As(V)). nih.govrsc.org The efficiency of this process is influenced by factors such as catalyst loading and pH. nih.govrsc.org Studies have shown that ZnO synthesized by the sol-gel method can have a high adsorption capacity, leading to enhanced removal of arsenic species. nih.govrsc.org Doping ZnO with other metals, such as copper, can further enhance its photocatalytic activity. nih.gov

| Zinc Agrichemical | Decrease in Arsenic Accumulation in Shoots | Reference |

|---|---|---|

| Zinc Oxide Nanoparticles (ZnONPs) | 28% | mdpi.comrepec.org |

| Zinc Salts (Zn²⁺) | 15% | mdpi.comrepec.org |

| Zinc Oxide Bulk Particles (ZnOBPs) | Minimal Impact | mdpi.comrepec.org |

Phytoremediation is a cost-effective and environmentally friendly approach for cleaning up contaminated soils. ut.ac.irmdpi.com This technology can be enhanced by the application of soil amendments, including zinc. The application of zinc can assist in phytoremediation in a couple of ways.

Firstly, by reducing the phytotoxicity of arsenic, zinc can promote better plant growth, leading to a larger biomass for arsenic accumulation. frontiersin.org Zinc is an essential micronutrient for plants and can help alleviate the stress caused by heavy metal toxicity. frontiersin.org

Secondly, while the primary goal of adding zinc is often to immobilize arsenic in the soil (phytostabilization), in some cases, it can enhance the uptake and translocation of arsenic in hyperaccumulating plants (phytoextraction). However, the interaction is complex and can be antagonistic, where increased zinc reduces arsenic uptake. mdpi.com Therefore, the specific strategy depends on the plant species and the desired outcome. For instance, in non-hyperaccumulating crops like rice, the goal is to reduce arsenic uptake into the edible parts, which zinc application has been shown to achieve. researchgate.net In contrast, for a hyperaccumulator like Pteris vittata, which can accumulate high concentrations of arsenic, the focus would be on maximizing uptake for removal from the soil. researchgate.net

A crucial aspect of any remediation strategy is the long-term stability of the immobilized contaminant. This compound precipitates are generally considered more stable than adsorbed species. udel.eduacs.org However, their stability is dependent on the prevailing environmental conditions, particularly pH.

Studies have shown that this compound is insoluble in water but soluble in acids and alkalis. nih.gov This implies that changes in soil or groundwater pH could potentially lead to the dissolution of the this compound phase and the remobilization of arsenic. Desorption studies have indicated that zinc-arsenate precipitates on goethite can be susceptible to proton-promoted dissolution, leading to the release of both zinc and arsenate. udel.edu

The formation of more complex and crystalline mineral phases, such as Ca-Fe arsenates, is considered to offer greater long-term stability across a wider pH range compared to simpler arsenate precipitates. doi.org Therefore, while this compound formation is a viable remediation approach, monitoring the long-term stability and considering the geochemical evolution of the remediated site are essential to ensure its continued effectiveness.

Mechanistic Insights into Zinc Arsenic Biological Interactions

Molecular Mechanisms of Zinc Protection against Arsenic Toxicity

Zinc's protective role against arsenic toxicity is multifaceted, involving the regulation of antioxidant defense systems, the induction of detoxifying proteins, and interactions with key cellular signaling pathways.

Regulation of Cellular Antioxidant Defense Systems (e.g., Glutathione (B108866), Antioxidant Enzymes)

Arsenic exposure is known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. mdpi.comprimescholars.com Zinc plays a crucial role in mitigating this oxidative damage. mdpi.comresearchgate.net One of the primary ways it achieves this is by bolstering the cellular antioxidant defense system.